molecular formula C17H22N4O2 B12774439 Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- CAS No. 119034-04-7

Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)-

Cat. No.: B12774439
CAS No.: 119034-04-7
M. Wt: 314.4 g/mol
InChI Key: FUTZHENNQQZZGL-QGOAFFKASA-N
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Description

Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is a synthetic organic compound. It belongs to the class of semicarbazides, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Properties

CAS No.

119034-04-7

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-3-[(E)-(1-methylpyrrol-2-yl)methylideneamino]urea

InChI

InChI=1S/C17H22N4O2/c1-3-4-12-23-16-9-7-14(8-10-16)19-17(22)20-18-13-15-6-5-11-21(15)2/h5-11,13H,3-4,12H2,1-2H3,(H2,19,20,22)/b18-13+

InChI Key

FUTZHENNQQZZGL-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CN2C

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- typically involves the reaction of 4-(p-butoxyphenyl) semicarbazide with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: A simpler compound with similar functional groups.

    4-(p-butoxyphenyl) semicarbazide: A precursor in the synthesis of the target compound.

    1-methyl-2-pyrrolecarboxaldehyde: Another precursor used in the synthesis.

Uniqueness

Semicarbazide, 4-(p-butoxyphenyl)-1-((1-methyl-2-pyrrolyl)methylene)- is unique due to its specific structure, which combines the properties of semicarbazides and pyrrole derivatives. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

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